molecular formula C14H11NO3S B6376986 2-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261918-41-5

2-Cyano-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6376986
CAS RN: 1261918-41-5
M. Wt: 273.31 g/mol
InChI Key: AYBZNDWYBBMKFD-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-CMPP) is a phenolic compound that is used in a variety of scientific and industrial applications. It is a white to off-white crystalline solid with a melting point of 140-145 °C and a boiling point of 205 °C. 2-CMPP is soluble in polar organic solvents such as ethanol, methanol, and acetone, and is insoluble in water. It is used as a reagent in organic synthesis, a catalyst for various reactions, and as a raw material for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

2-CMPP is an electron-rich species that acts as a nucleophile in a variety of organic reactions. It is capable of forming covalent bonds with electron-rich species, such as aromatic rings and alkyl halides. The reaction of 2-CMPP with electron-rich species typically involves the formation of a covalent bond between the electron-rich species and the 2-CMPP molecule. This covalent bond is formed via a nucleophilic attack on the electron-rich species.
Biochemical and Physiological Effects
2-CMPP has been studied for its potential biochemical and physiological effects. Studies have shown that 2-CMPP has antioxidant activity and can scavenge reactive oxygen species. It has also been shown to inhibit the formation of advanced glycation end products, which are associated with the development of various diseases. In addition, 2-CMPP has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

2-CMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it an ideal reagent for organic synthesis. It also has a relatively low cost, which makes it a cost-effective reagent for laboratory experiments. However, it is not water soluble, which can limit its use in some experiments. In addition, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for 2-CMPP research. One potential direction is to further explore its potential biochemical and physiological effects. This could include exploring its potential therapeutic applications, such as its ability to scavenge reactive oxygen species and inhibit the formation of advanced glycation end products. Another potential direction is to further explore its potential as a catalyst for various reactions. This could include exploring its potential to catalyze the synthesis of various organic compounds, such as esters, amides, and carboxylic acids. Finally, another potential direction is to explore its potential as a raw material for the production of pharmaceuticals and agrochemicals. This could include exploring its potential to be used as a starting material for the synthesis of various drugs and agrochemicals.

Synthesis Methods

2-CMPP can be synthesized by a variety of methods. The most common method is the reaction of 2-cyano-3-methylsulfonylphenol with phenylmagnesium bromide. This method yields 2-CMPP with 95% purity. Other methods include the reaction of 2-cyano-3-methylsulfonylphenol with sodium phenoxide, the reaction of 2-cyano-3-methylsulfonylphenol with 1,3-dibromopropane, and the reaction of 2-cyano-3-methylsulfonylphenol with phenyl boronic acid.

Scientific Research Applications

2-CMPP is widely used in scientific research due to its wide range of applications. It is used as a catalyst for various reactions, as a reagent for organic synthesis, and as a raw material for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. In addition, it is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.

properties

IUPAC Name

2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBZNDWYBBMKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684944
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-methylsulfonylphenyl)phenol

CAS RN

1261918-41-5
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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